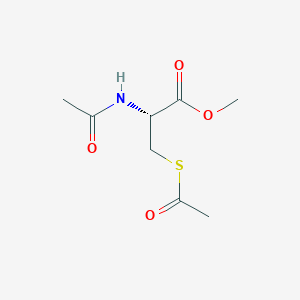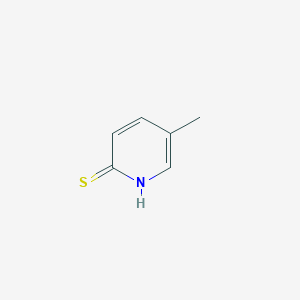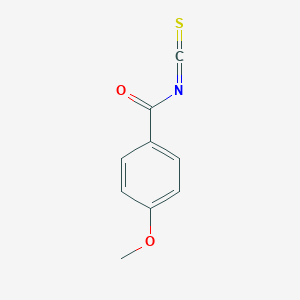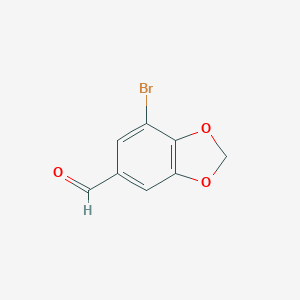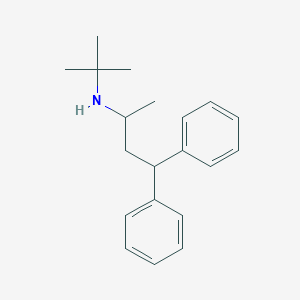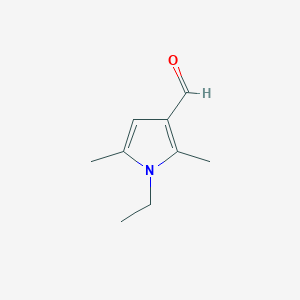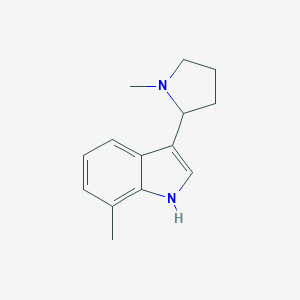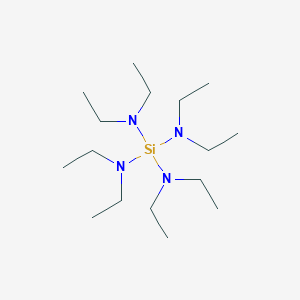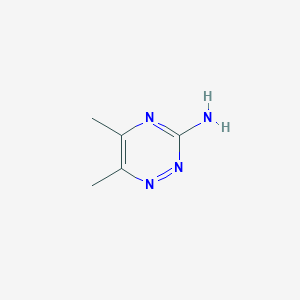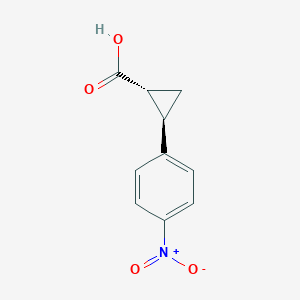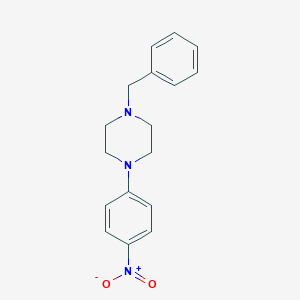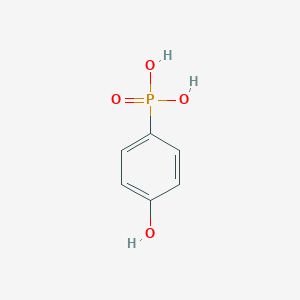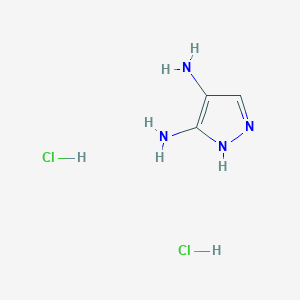
1H-吡唑-3,4-二胺
描述
1H-Pyrazole-3,4-diamine is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and two amino groups at positions 3 and 4
科学研究应用
1H-Pyrazole-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other materials.
作用机制
- The primary targets of 1H-Pyrazole-3,4-diamine are not explicitly mentioned in the available literature. However, given its structural similarity to purine bases (adenine and guanine), it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways .
Target of Action
Pharmacokinetics
Its potential applications warrant continued investigation . If you have any specific questions or need further details, feel free to ask! 😊
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4-diamine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with diketones or their equivalents. For instance, the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions can yield pyrazole derivatives, which can then be further functionalized to obtain 1H-Pyrazole-3,4-diamine .
Industrial Production Methods: Industrial production of 1H-Pyrazole-3,4-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: 1H-Pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives can regenerate the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitro-pyrazoles, substituted pyrazoles, and various functionalized derivatives that can be further utilized in different applications .
相似化合物的比较
1H-Pyrazole-3,4-diamine can be compared with other similar compounds, such as:
1H-Pyrazole-3,5-diamine: Similar structure but different substitution pattern, leading to distinct chemical properties and applications.
1H-Pyrazole-4,5-diamine:
1H-Pyrazole-3,4-dinitro: A nitro derivative with different chemical behavior and applications.
Uniqueness: 1H-Pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
属性
IUPAC Name |
1H-pyrazole-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-2-1-6-7-3(2)5/h1H,4H2,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGQFZQWSOXLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-98-6 | |
| Record name | 1H-Pyrazole-3,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


